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molecular formula C18H21NO B312532 N-isopentyl[1,1'-biphenyl]-4-carboxamide

N-isopentyl[1,1'-biphenyl]-4-carboxamide

Cat. No. B312532
M. Wt: 267.4 g/mol
InChI Key: UBRIFAAONQMOLQ-UHFFFAOYSA-N
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Patent
US07956216B2

Procedure details

Using Preparation Method 1, 4-phenylbenzoic acid was reacted with isoamylamine. The resulting reaction mixture was purified using SiO2 with CH2Cl2 100%. A white crystalline solid was obtained (29%). NMR 1H (ppm, CDCl3): 7.81 (d, J3=8.3 Hz, 2H), 7.65-7.58 (m, 4H), 7.47-7.34 (m, 3H), 6.06 (br. s., 1H), 3.53-3.36 (m, 2H), 1.74-1.65 (m, 1H), 1.52 (quart., J3=6.7 Hz, 2H), 0.96 (d, J3=6.6 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:15]=[CH:14][C:10]([C:11]([OH:13])=O)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:16]([NH2:21])[CH2:17][CH:18]([CH3:20])[CH3:19]>>[CH2:16]([NH:21][C:11](=[O:13])[C:10]1[CH:9]=[CH:8][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:15][CH:14]=1)[CH2:17][CH:18]([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
A white crystalline solid was obtained (29%)

Outcomes

Product
Name
Type
Smiles
C(CC(C)C)NC(C1=CC=C(C=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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